![molecular formula C16H18O4 B14295899 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 119189-33-2](/img/structure/B14295899.png)
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups and a butyl chain attached to another benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxybenzaldehyde and 4-bromobutylbenzene.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dihydroxybenzaldehyde with 4-bromobutylbenzene in the presence of a base like potassium carbonate.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the butyl chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Uniqueness
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is unique due to the presence of both a butyl chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.
Propriétés
Numéro CAS |
119189-33-2 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
4-[4-(2,5-dihydroxyphenyl)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-13-6-8-14(18)12(10-13)4-2-1-3-11-5-7-15(19)16(20)9-11/h5-10,17-20H,1-4H2 |
Clé InChI |
CFYCDPJGGRQIRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCC2=C(C=CC(=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
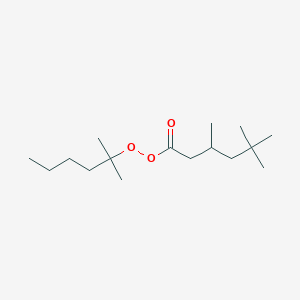

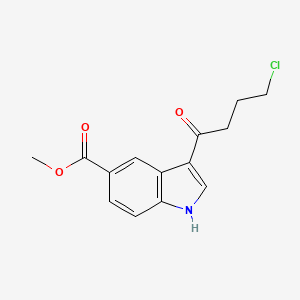
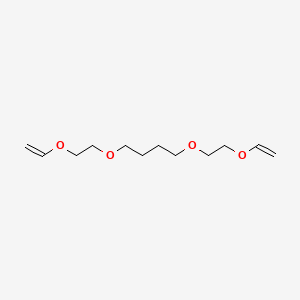
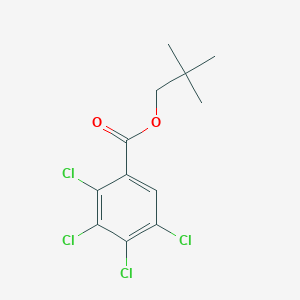
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
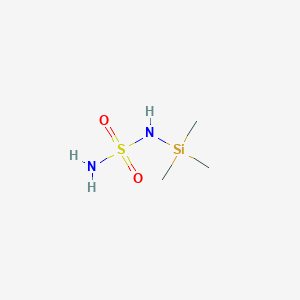
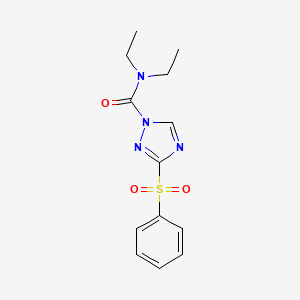
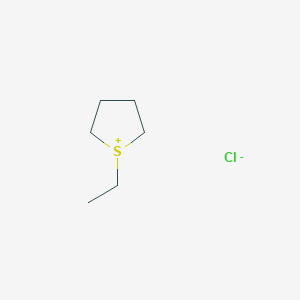



![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
